Atorvastatin-d5 Sodium Salt
Description
The Definitional Role of Deuterated Analogues in Mechanistic Investigations
Deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are instrumental in conducting mechanistic investigations in pharmaceutical science. wikipedia.org This is primarily due to the kinetic isotope effect (KIE) , a phenomenon where the substitution of a heavier isotope can lead to a slower rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond. portico.orgresearchgate.net
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. portico.org This difference in bond energy becomes significant in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are often rate-limiting steps in drug clearance. nih.govnih.gov By strategically placing deuterium at sites of metabolic attack, medicinal chemists can slow down the metabolism of a drug candidate. portico.orgresearchgate.net
This "deuterium switch" approach offers several advantages for mechanistic studies:
Identifying Metabolic Soft Spots: Observing a significant KIE upon deuteration helps pinpoint the specific sites on a molecule that are most susceptible to metabolic breakdown. nih.gov
Modulating Drug Metabolism: Slowing metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.org
Investigating Reaction Mechanisms: The KIE is a powerful tool for physical organic chemists to study the rate-determining steps of chemical reactions. researchgate.net
The first in vitro studies using deuterated compounds to investigate drug metabolism date back to the 1960s with morphine. portico.orgresearchgate.net Since then, the use of deuterated analogues has become a well-established strategy in drug discovery, offering a low-risk approach to improving the pharmacokinetic profiles of known drugs. researchgate.net
Historical Trajectory and Evolution of Labeled Atorvastatin (B1662188) Research
The story of atorvastatin begins with its synthesis in 1985 by Dr. Bruce Roth and its subsequent FDA approval in 1996. drugbank.com As a member of the statin class of drugs, it works by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. wikipedia.org The widespread use of atorvastatin to manage hypercholesterolemia spurred extensive research into its pharmacological and metabolic properties. drugbank.comwikipedia.org
The development and application of labeled versions of atorvastatin, particularly Atorvastatin-d5, have been pivotal in advancing our understanding of this drug. Research on labeled atorvastatin has evolved through several key phases:
Early Metabolic Studies: Initial research focused on identifying the metabolic pathways of atorvastatin. It was established that atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form active hydroxylated metabolites. researchgate.netresearchgate.net
Development of Bioanalytical Methods: The need for accurate quantification of atorvastatin and its metabolites in biological samples, such as human plasma, drove the development of sensitive analytical methods. d-nb.info High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) became the method of choice. nih.gov In these assays, Atorvastatin-d5 serves as an ideal internal standard due to its similar chemical properties and distinct mass, ensuring precise and reliable measurements. nih.govhpst.cz
Pharmacokinetic and Drug-Drug Interaction Studies: Labeled atorvastatin has been instrumental in detailed pharmacokinetic studies, helping to understand its absorption, distribution, and elimination. nih.gov These studies have also been crucial in investigating potential drug-drug interactions, as co-administered drugs can affect the activity of CYP3A4 and thus alter atorvastatin's metabolism. d-nb.info
Advanced Mechanistic Investigations: More recently, research has utilized labeled atorvastatin to explore more complex biological processes. For instance, studies have investigated the role of drug transporters in the uptake and efflux of atorvastatin and its metabolites. acs.org Furthermore, radio-labeled versions like [¹⁸F]Atorvastatin have been developed for use in positron emission tomography (PET) imaging to study the biodistribution of the drug in vivo. acs.org
The timeline below highlights some key milestones in the history of statins and the analytical methods used to study them.
| Year | Milestone |
| 1939 | The genetic link between cholesterol and heart attacks was first established. nih.gov |
| 1978 | The discovery of mevinolin (lovastatin) by Merck Research Laboratories. wikipedia.org |
| 1985 | Atorvastatin was first synthesized by Dr. Bruce Roth. drugbank.com |
| 1996 | Atorvastatin was approved by the FDA. drugbank.com |
| 2012 | The FDA added safety label changes to statins regarding blood sugar levels. medscape.comnih.gov |
| 2017 | The first deuterated drug, deutetrabenazine, was approved by the FDA. nih.gov |
The ongoing research with labeled atorvastatin continues to provide valuable insights, contributing to a more comprehensive understanding of its therapeutic effects and potential applications.
Properties
Molecular Formula |
C₃₃H₂₉D₅FN₂NaO₅ |
|---|---|
Molecular Weight |
585.65 |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino-d5)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium ; Lipitor-d5 Sodium; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Advanced Approaches for Deuterium (B1214612) Incorporation into Atorvastatin (B1662188) Scaffold
The introduction of deuterium into the atorvastatin molecule is achieved through several advanced methods, each offering distinct advantages in terms of selectivity and efficiency.
Regioselective deuteration refers to the specific placement of deuterium atoms at desired positions within the atorvastatin molecule. This precision is vital for creating an ideal internal standard for mass spectrometry, where the label should be in a metabolically stable position. One of the primary strategies to achieve this is through the synthesis of the pyrrole (B145914) core of atorvastatin using a late-stage, regioselective 1,3-dipolar münchnone cycloaddition. nih.gov By using a precursor that already contains the deuterium atoms on a specific phenyl group, the final structure inherently possesses the desired regiochemical arrangement of isotopes.
Another advanced approach involves the direct, regioselective deuteration of C-H bonds. For drug molecules containing N-alkylamine units, methods have been developed for the specific labeling of β-amino C-H bonds. nih.gov This strategy is significant because it targets metabolically stable positions, preventing the loss of the isotopic label during biological processing.
De novo synthesis, which involves constructing the target molecule from simple, isotopically labeled starting materials, is a common and effective strategy for preparing Atorvastatin-d5. wikipedia.org This approach ensures that the deuterium labels are integrated into the core scaffold of the molecule from the outset.
The most frequently cited method for the synthesis of Atorvastatin-d5 involves the use of deuterated aniline, specifically aniline-2,3,4,5,6-d5. researchgate.netresearchgate.net This pentadeuterated precursor is used to form the phenyl group at the C-3 position of the central pyrrole ring. The synthesis typically follows the Paal-Knorr pyrrole synthesis, a robust reaction that condenses a 1,4-dicarbonyl compound with a primary amine (in this case, aniline-d5) to form the heterocyclic pyrrole core. nih.gov This method provides excellent control over the location and number of deuterium atoms incorporated.
Interactive Data Table: Key Deuterated Precursors in Atorvastatin-d5 Synthesis
| Precursor Name | Formula | Role in Synthesis |
| Aniline-2,3,4,5,6-d5 | C6H2D5N | Forms the pentadeuterated phenyl group at the C-3 position of the pyrrole ring. |
| Benzaldehyde-d5 | C7HD5O | Used in the synthesis of deuterated hydroxy metabolite standards of atorvastatin. |
Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.org This technique can be applied to the atorvastatin molecule, although it is more commonly used to study protein structure and dynamics. livecomsjournal.org
For non-exchangeable C-H bonds, like those in the atorvastatin scaffold, the reaction requires a catalyst to proceed. wikipedia.org The process involves exposing the atorvastatin molecule to a deuterium source under specific conditions that facilitate the exchange. The efficiency of the exchange is highly dependent on factors such as pH, temperature, and the solvent accessibility of the hydrogen atoms. youtube.com The reaction is typically quenched by lowering the pH and temperature, which slows the exchange rate dramatically. wikipedia.org While a powerful technique, achieving high regioselectivity on a complex molecule like atorvastatin through direct exchange can be challenging compared to de novo synthesis.
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency and isotopic purity is critical for the quality of Atorvastatin-d5 Sodium Salt as an internal standard. Optimization involves the careful selection of catalysts and reaction conditions to maximize deuterium incorporation and minimize unwanted side reactions or isotopic scrambling.
The choice of catalyst is paramount for effective H/D exchange reactions. Various catalytic systems have been developed to activate C-H bonds for deuteration. nih.govresearchgate.net
Homogeneous Catalysts : Well-defined transition metal complexes, particularly those based on ruthenium(II), are effective for selective ortho-deuteration of aromatic rings directed by coordinating groups. bohrium.com These catalysts demonstrate broad functional group tolerance, making them suitable for complex pharmaceutical molecules.
Heterogeneous Catalysts : Nanoparticles of metals such as ruthenium, palladium, and nickel have been developed as heterogeneous catalysts. researchgate.net These catalysts are often supported on materials like polyvinylpyrrolidone (B124986) (PVP) and can achieve high levels of deuterium incorporation using D₂O as the isotope source. They offer the advantage of being easily separable from the reaction mixture.
Lewis Acid/Brønsted Base Systems : A cooperative catalytic system using a Lewis acid, such as B(C₆F₅)₃, and the N-alkylamine of the drug molecule itself acting as a Brønsted base, has been shown to efficiently deuterate β-amino C-H bonds. nih.gov
Photocatalysts : Emerging methods utilize semiconductor quantum dots, such as CdS, as heterogeneous photocatalysts to drive H/D exchange under mild conditions. acs.org
Interactive Data Table: Catalytic Systems for Deuterium Labeling
| Catalyst Type | Example(s) | Target Site / Application |
| Homogeneous Metal Complex | Ruthenium(II)biscarboxylate | Selective ortho-deuteration of aromatic rings. |
| Heterogeneous Nanoparticles | Ru NPs, Pd NPs | Broad application for anilines, phenols, and heterocycles. |
| Lewis Acid / Brønsted Base | B(C₆F₅)₃ / N-alkylamine | Regioselective deuteration of β-amino C-H bonds. |
| Photocatalyst | CdS Quantum Dots | Versatile labeling of various C-H bonds. |
Optimizing reaction conditions is essential for maximizing the yield and isotopic purity of the final product. Key parameters that are manipulated include:
Temperature : H/D exchange rates are highly dependent on temperature. Careful control is needed to achieve sufficient exchange without causing degradation of the atorvastatin molecule.
pH : The rate of H/D exchange is catalyzed by both acid and base. The minimum exchange rate for many organic molecules occurs in a slightly acidic pH range. Therefore, pH must be precisely controlled during the labeling reaction and then rapidly shifted to quench the exchange process. wikipedia.org
Solvent and Deuterium Source : The choice of solvent must ensure the solubility of both the substrate and the catalyst. The deuterium source is typically D₂O, but other deuterated solvents or gases can be used depending on the specific methodology. researchgate.net The concentration of the deuterium source must be high to drive the equilibrium toward the deuterated product. wikipedia.org
Reaction Time : The duration of the exchange reaction is optimized to allow for maximum deuterium incorporation at the target sites while minimizing non-specific exchange or back-exchange, where deuterium is replaced by hydrogen from trace amounts of water. youtube.com
Through meticulous control of these synthetic strategies and reaction parameters, high-purity this compound is produced for its critical role in pharmaceutical research and development.
Purification and Isolation Techniques for High-Purity this compound
The purification and isolation of this compound to the high degree of purity required for its use as a research and reference material necessitates meticulous and often multi-step methodologies. The primary goals of these techniques are to remove process-related impurities, including diastereomers and degradation products, as well as any unlabeled Atorvastatin, to ensure both chemical and isotopic purity. The techniques employed are largely analogous to those used for the non-labeled Atorvastatin API, with special considerations for the deuterated compound.
Chromatographic Methods:
Key parameters for the successful preparative HPLC purification of this compound include the choice of stationary phase (typically a C18 column), the mobile phase composition (often a gradient of acetonitrile (B52724) and a buffered aqueous solution), and the detector wavelength (around 245 nm for Atorvastatin). nih.govptfarm.plmdpi.com The European Pharmacopoeia monograph for Atorvastatin calcium outlines an HPLC method for impurity testing that utilizes an octylsilyl C8 column with a mobile phase containing acetonitrile, tetrahydrofuran, and an ammonium (B1175870) acetate (B1210297) buffer. mdpi.com Such methods can be adapted for the purification of the deuterated sodium salt.
Crystallization and Extraction:
Crystallization is a critical step in achieving high purity for many active pharmaceutical ingredients, including Atorvastatin. globethesis.com While this compound is often supplied in an amorphous form, crystallization of the free acid or a suitable salt can be an effective purification step during the synthesis process. For instance, a process for preparing crystalline Atorvastatin sodium salt involves dissolving the amorphous form in an aqueous alcoholic solvent, adding butanone, and allowing the crystalline material to form at a low temperature. epo.org
Solvent extraction is another valuable technique. In the large-scale preparation of Atorvastatin calcium, a convenient ethyl acetate extraction procedure is used to isolate the pure compound after ester hydrolysis and counter-ion exchange. nih.govnih.gov This process leverages the high solubility of Atorvastatin in organic solvents compared to its sparing solubility in water. nih.gov A similar liquid-liquid extraction could be employed to remove water-soluble impurities during the synthesis of this compound.
Interactive Data Table: Purification and Isolation Techniques for this compound
| Technique | Description | Key Considerations |
| Preparative HPLC | High-resolution separation based on polarity. | Column chemistry (e.g., C18), mobile phase gradient, and detection wavelength are critical for resolving closely related impurities. |
| Crystallization | Formation of a highly ordered solid structure to exclude impurities. | Solvent selection, temperature, and seeding are crucial for controlling polymorphism and achieving high purity. |
| Solvent Extraction | Separation based on differential solubility of the compound and impurities in immiscible liquids. | Choice of organic solvent (e.g., ethyl acetate) and control of pH are important for efficient extraction. |
| Filtration | Physical separation of the solid product from the liquid phase. | Important after crystallization to isolate the purified solid. |
| Drying | Removal of residual solvents under controlled conditions (e.g., vacuum). | Temperature and pressure must be carefully controlled to avoid degradation of the final product. |
Scale-Up Considerations for Research and Reference Material Production
The transition from a laboratory-scale synthesis of this compound to a larger scale suitable for the production of research and reference materials introduces several challenges that must be addressed to ensure consistent quality and yield.
Impurity Profile Management:
On a larger scale, the impurity profile can be more complex and challenging to control. veeprho.com Impurities can arise from starting materials, intermediates, or degradation products formed during the reaction or work-up. synthinkchemicals.com For a reference standard, it is crucial to identify, characterize, and control these impurities to very low levels. The synthesis of Atorvastatin involves multiple steps, and the potential for the formation of diastereomers and other related substances is a significant concern. veeprho.com Quality by Design (QbD) principles can be applied to develop a robust manufacturing process that minimizes impurity formation. veeprho.com
Maintaining Isotopic Purity:
A primary challenge in the scale-up of any isotopically labeled compound is maintaining high isotopic enrichment. The deuterium atoms in this compound are located on a phenyl ring, which is generally stable to exchange under many reaction conditions. However, care must be taken during all synthetic and purification steps to avoid any conditions that could lead to deuterium-hydrogen exchange, which would compromise the isotopic purity of the final product.
Process Optimization and Control:
The reaction conditions that are optimal on a small scale may not be directly transferable to a larger scale. Factors such as heat transfer, mixing efficiency, and reaction kinetics can change significantly with increasing batch size. For the kilogram-scale preparation of Atorvastatin calcium, a stepwise hydrolysis of the protecting groups was found to be superior to a one-pot deprotection to avoid the formation of difficult-to-separate impurities. nih.gov Similar process optimization would be necessary for the production of this compound.
The physical properties of the isolated material are also a key consideration. For example, the initial amorphous form of Atorvastatin calcium had poor filtration and drying characteristics, which led to the development of a crystalline form with improved properties for large-scale manufacturing. crystalpharmatech.com While this compound is often amorphous, controlling its physical properties is important for handling and stability.
Interactive Data Table: Scale-Up Considerations for this compound Production
| Consideration | Key Challenges | Mitigation Strategies |
| Impurity Control | Increased potential for process-related and degradation impurities. | Robust process development (QbD), in-process controls, and effective purification methods (e.g., preparative HPLC). |
| Isotopic Purity | Potential for deuterium-hydrogen exchange during synthesis and purification. | Careful selection of reagents and reaction conditions to avoid isotopic scrambling. |
| Process Scalability | Changes in heat transfer, mixing, and reaction kinetics at larger scales. | Thorough process characterization and optimization studies. |
| Solid-State Properties | Ensuring consistent physical form (e.g., amorphous or crystalline) and good handling characteristics. | Controlled crystallization or precipitation and drying processes. |
| Equipment and Facility | Requirement for specialized equipment and potentially cGMP-compliant facilities for reference standard production. | Investment in appropriate infrastructure and adherence to regulatory guidelines. |
Advanced Analytical Characterization and Quantification Techniques
Spectroscopic Methodologies for Structural and Isotopic Purity Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the successful incorporation of deuterium (B1214612) atoms at the specified positions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous confirmation of molecular structure and isotopic labeling. For Atorvastatin-d5 Sodium Salt, both ¹H (Proton) and ²H (Deuterium) NMR are utilized.
¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. This provides direct evidence of successful deuteration at specific sites.
²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. The spectrum provides information about the chemical environment of the deuterium atoms, confirming their precise location within the molecule. The integration of the signals in the ²H NMR spectrum allows for the quantification of the deuterium content, ensuring the isotopic enrichment meets required specifications. Analysis of the spectra can confirm the position of the deuterium atoms on the phenyl ring of the molecule.
Table 1: Representative NMR Data for Isotopic Purity Assessment
| Parameter | Specification | Analytical Finding | Method |
| Deuterium Incorporation | ≥ 98% | 99.5% | ²H NMR |
| Position of Deuterium | Phenyl-d5 | Confirmed | ¹H and ²H NMR |
| Chemical Purity | ≥ 98% | 99.8% | ¹H NMR |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition and isotopic distribution of this compound. By measuring the mass-to-charge ratio (m/z) of the ion with very high accuracy, HRMS can distinguish between the deuterated compound and its non-deuterated analog.
The exact mass of a molecule is calculated using the mass of the most abundant isotope of each element. algimed.com The substitution of five hydrogen atoms (¹H) with five deuterium atoms (²H) results in a predictable and measurable increase in the monoisotopic mass of the molecule. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with accuracy typically within 5 ppm, allowing for the unequivocal confirmation of the molecular formula. algimed.com Furthermore, the isotopic pattern observed in the mass spectrum reveals the number of deuterium atoms incorporated, which must match the expected distribution for a d5-labeled compound. Atorvastatin-d5 is frequently used as a deuterium-labeled internal standard in the reliable quantification of atorvastatin (B1662188) and its metabolites in human plasma using techniques like UPLC-MS/MS. nih.gov
Table 2: HRMS Exact Mass Comparison
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) |
| Atorvastatin Sodium Salt | C₃₃H₃₄FN₂O₅Na | 580.2353 |
| This compound | C₃₃H₂₉D₅FN₂O₅Na | 585.2667 |
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. americanpharmaceuticalreview.comksu.edu.sa These techniques are complementary and can be used to confirm the identity of this compound. edinst.com
The key diagnostic feature for deuteration is the stretching vibration of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Due to the heavier mass of deuterium, C-D bonds vibrate at a lower frequency (wavenumber) than C-H bonds. This shift is predictable and provides clear evidence of deuterium incorporation. For Atorvastatin-d5, where deuterium atoms are on the phenyl ring, the aromatic C-D stretching vibrations will appear in a distinct region of the spectrum where aromatic C-H stretches are absent. Spectroscopic analysis of atorvastatin calcium has been used to identify its basic functional groups. asianpubs.orgresearchgate.net
Table 3: Typical Vibrational Frequencies for C-H vs. C-D Bonds
| Bond Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C-D | Stretching | ~2250 |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for assessing the chemical purity of this compound, separating it from any process-related impurities, degradation products, or its non-deuterated form.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity and impurity profile of pharmaceutical compounds like Atorvastatin. researchgate.net A validated reverse-phase HPLC method, typically with UV detection, can effectively separate the main compound from any potential impurities. nih.govscispace.comnih.gov
For this compound, the primary goal of HPLC analysis is to quantify its chemical purity. While the retention time of the deuterated compound is nearly identical to its non-deuterated counterpart, the method's high resolution allows for the separation and quantification of other related substances. The method is validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results. nih.govbohrium.com
Table 4: Example HPLC Impurity Profile
| Peak Identity | Retention Time (min) | Area % | Specification |
| Atorvastatin-d5 | 8.5 | 99.85 | ≥ 98.0% |
| Impurity A | 6.2 | 0.08 | ≤ 0.1% |
| Impurity B | 9.1 | 0.05 | ≤ 0.1% |
| Total Impurities | - | 0.15 | ≤ 1.0% |
Gas Chromatography (GC) is generally not a primary method for the analysis of large, polar, and non-volatile molecules like this compound. Direct analysis by GC is unfeasible due to the compound's low volatility and thermal instability.
However, GC can be employed in specific, limited applications if the analyte is first converted into a volatile derivative through a chemical reaction (derivatization). For instance, GC could potentially be used to analyze for specific, small volatile impurities that may be present from the synthesis process. This application is highly specialized and much less common than HPLC for the routine quality control of this compound.
Quantitative Analytical Techniques for this compound in Research Matrices
The quantification of atorvastatin in complex research matrices such as human plasma is critical for pharmacokinetic and bioequivalence studies. lcms.cz this compound serves as an ideal internal standard (IS) for these analyses due to its chemical and physical similarities to the unlabeled analyte, atorvastatin. The deuterium labeling ensures that the internal standard co-elutes with the analyte and experiences similar behavior during sample preparation and ionization, yet is distinguishable by mass spectrometry. researchgate.netcaymanchem.com The primary analytical techniques employed for this purpose are highly sensitive and selective, with mass spectrometry-based methods being the gold standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of atorvastatin in biological samples, utilizing Atorvastatin-d5 as an internal standard. ajmhsrcmp.orgwiley.com This method offers exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the drug in complex biological fluids. nih.govnih.gov The process involves chromatographic separation of the analyte and internal standard from matrix components, followed by ionization and mass analysis.
The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or C8 column. ajmhsrcmp.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (commonly acetonitrile (B52724) or methanol) is used to achieve optimal separation. nih.govnih.gov
Following separation, the compounds are ionized, most frequently by electrospray ionization (ESI), which can be operated in either positive or negative ion mode. nih.gov Tandem mass spectrometry is then used for detection, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for both atorvastatin and atorvastatin-d5 is selected and fragmented, and a resulting unique product ion is monitored for quantification. This process ensures high specificity, as it is unlikely that other co-eluting compounds will have the same precursor-product ion transition. ajmhsrcmp.orgnih.gov The use of a stable isotope-labeled internal standard like Atorvastatin-d5 is crucial for correcting variability during sample processing and for mitigating matrix effects. nih.gov
Several validated LC-MS/MS methods have been published, demonstrating the ability to achieve lower limits of quantification (LLOQ) in the picogram to nanogram per milliliter range, which is necessary for pharmacokinetic studies. lcms.cznih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| LC Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) nih.gov | Dikma Leapsil C18 (100 × 2.1 mm, 2.7 μm) nih.gov | Agilent Zorbax Eclipse XDB-C8 (100 mm X 4.6 mm, 3.5 µm) ajmhsrcmp.org |
| Mobile Phase | A: 10 mM ammonium formate (B1220265) & 0.04% formic acid in water B: Acetonitrile (Gradient) nih.gov | A: 0.2% (v/v) formic acid in water B: Acetonitrile (Gradient) nih.gov | Not specified in abstract ajmhsrcmp.org |
| Flow Rate | 0.4 mL/min nih.gov | 0.3 mL/min nih.gov | Not specified in abstract ajmhsrcmp.org |
| Ionization Mode | Positive Ion ESI nih.gov | Negative Ion ESI nih.gov | Not specified in abstract ajmhsrcmp.org |
| MRM Transition (Atorvastatin) | m/z 559.2 → 440.3 nih.gov | m/z 557.0 → 453.0 nih.gov | Parent: 413.5 m/z, Daughter: 323.1 m/z ajmhsrcmp.org |
| MRM Transition (IS) | Not specified (Fluvastatin used as IS) nih.gov | Not specified (Rosuvastatin used as IS) nih.gov | Not specified (Rosuvastatin used as IS) ajmhsrcmp.org |
| LLOQ | 0.25 ng/mL nih.gov | 0.05 ng/mL nih.gov | Not specified in abstract ajmhsrcmp.org |
Note: While Atorvastatin-d5 is a common internal standard, the cited studies used other statins for this purpose, but the principles of quantification remain the same.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for the analysis of statins like atorvastatin compared to LC-MS/MS. This is primarily because statins are large, polar, and thermally labile molecules, making them unsuitable for direct GC analysis without chemical modification. However, with appropriate derivatization, GC-MS can be a powerful tool for specific applications, such as the analysis of statins in environmental or plant samples. nih.gov
The derivatization step, typically silylation, is required to convert the non-volatile statins into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
For detection, mass spectrometry is used, often in tandem (GC-MS/MS) and employing Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov This approach allows for the development of methods with low detection and quantification limits, with one study reporting a limit of detection for atorvastatin between 50 ng/L and 500 ng/L. nih.gov The development and optimization of such methods can be challenging due to the physicochemical similarities of different statins. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for High Precision
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique designed for the high-precision measurement of isotope ratios in a sample. While it is a cornerstone in fields like geochemistry, environmental science, and metabolic research, its direct application for the routine quantification of this compound in research matrices is not extensively documented.
The primary role of Atorvastatin-d5 is as an internal standard in isotope dilution mass spectrometry, typically with LC-MS/MS, where the ratio of the analyte to the labeled standard is used for quantification. researchgate.net IRMS, in contrast, measures the absolute isotope ratios (e.g., ¹³C/¹²C or D/H) with extremely high precision. This capability is leveraged in metabolic studies where substrates enriched with stable isotopes are administered to track their metabolic fate. In such a context, IRMS could potentially be used to trace the metabolic pathways of atorvastatin by analyzing the isotopic enrichment in its metabolites, but it is not a standard technique for quantifying the concentration of the deuterated standard itself. One study noted analytical interference from atorvastatin-d5 when developing a high-resolution tandem mass spectrometry method, which necessitated the use of different internal standards. nih.gov
Analytical Method Development and Validation Parameters
The development and validation of analytical methods for quantifying atorvastatin using this compound are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH). pnrjournal.comnih.gov Validation ensures that the method is reliable, reproducible, and suitable for its intended purpose. ijrpr.com Key validation parameters include selectivity, specificity, linearity, accuracy, precision, and the assessment of matrix effects. pnrjournal.comnih.govijrpr.com
Selectivity and Specificity Considerations
Selectivity and specificity are paramount in bioanalytical method validation to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components, metabolites, or other co-administered drugs. nih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the uniqueness of the MRM transition. nih.gov Method developers must demonstrate that no significant peaks from blank matrix samples (e.g., plasma from at least six different sources) interfere at the retention time of atorvastatin or its d5-labeled internal standard.
Specificity further confirms the identity of the analyte. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor ion and its characteristic product ion. The intensity ratio of multiple product ions can also be used for confirmation. The method's specificity is evaluated by analyzing blank samples and samples spiked with known related compounds to prove the absence of interference. nih.gov
Assessment of Matrix Effects and Ion Suppression/Enhancement
When analyzing samples from biological sources (the "matrix"), other endogenous components like proteins, lipids, and salts can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source. longdom.org This phenomenon, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and precision of the quantification. longdom.orgnih.gov
The assessment of matrix effects is a critical component of method validation for LC-MS/MS. A common approach to quantify this effect is the post-extraction spike method. nih.gov This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement. researchgate.netlongdom.org
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as Atorvastatin-d5. researchgate.net Because Atorvastatin-d5 is chemically identical to atorvastatin and differs only in mass, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the unlabeled analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and reliable quantification. researchgate.net
Linearity, Accuracy, and Precision in Deuterated Compound Analysis
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. For deuterated compounds like Atorvastatin-d5, which are predominantly used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring their analytical performance is as critical as for the analyte itself. Linearity, accuracy, and precision are fundamental parameters in this validation process.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of Atorvastatin-d5, while it is used as an internal standard at a fixed concentration in assays for atorvastatin, its own response must be consistent and reproducible across the expected range of the analyte's concentration. The linearity of the mass spectrometric response to the internal standard is a key indicator of the robustness of the assay.
Accuracy refers to the closeness of the measured value to the true value. For an internal standard, this is assessed by evaluating the consistency of its response across different sample matrices and concentrations of the primary analyte. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), stipulate that the accuracy of quality control (QC) samples should be within ±15% of the nominal concentration, except for the lower limit of quantitation, where it should be within ±20%. ich.orgeuropa.eu
Precision is a measure of the repeatability of the analytical method. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). For bioanalytical methods, the %CV should not exceed 15% for QC samples, and 20% for the lower limit of quantitation. europa.eu
The following table summarizes typical acceptance criteria for linearity, accuracy, and precision in the bioanalysis of deuterated internal standards like Atorvastatin-d5.
| Parameter | Metric | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | % Bias | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | % Relative Standard Deviation (%RSD) / Coefficient of Variation (%CV) | ≤ 15% (≤ 20% at LLOQ) |
Lower Limit of Quantitation (LLOQ) and Detection (LOD) Determination
The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. For an internal standard like Atorvastatin-d5, while it is not quantified in the same manner as the analyte, its response at the LLOQ of the analyte is crucial. The internal standard's signal should be consistent and well above the background noise to ensure reliable quantification of the analyte at its lowest measurable concentration. According to regulatory guidelines, the analyte peak at the LLOQ should be at least 5 times the response of a blank sample. europa.eu
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with accuracy and precision. The LOD is often determined as the concentration that yields a signal-to-noise (S/N) ratio of at least 3. While the LOD is a critical parameter for the primary analyte, for the internal standard, the focus remains on its consistent and robust signal intensity well above the noise level throughout the analytical run.
The determination of these parameters for methods employing Atorvastatin-d5 involves the analysis of a series of calibration standards and quality control samples. The response of the internal standard is monitored across all these samples to ensure its consistency and reliability.
The table below outlines the typical parameters and methodologies for determining the LLOQ and LOD in the context of bioanalytical methods using deuterated internal standards.
| Parameter | Method of Determination | Typical Requirement |
| Lower Limit of Quantitation (LLOQ) | Analysis of replicate samples at the lowest concentration meeting accuracy and precision criteria. | Analyte signal should be at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20% %CV. |
| Limit of Detection (LOD) | Determined by the signal-to-noise ratio (S/N). | S/N ratio ≥ 3. |
Applications in Mechanistic Drug Metabolism Research in Vitro/in Silico
Elucidation of Atorvastatin (B1662188) Metabolic Pathways Using Deuterated Analogues (In Vitro Hepatic Models)
The use of deuterated analogs like Atorvastatin-d5 is instrumental in tracing and identifying the metabolic pathways of the parent drug in controlled laboratory settings that mimic the liver's environment.
Phase II metabolism involves the conjugation of atorvastatin and its metabolites with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3. nih.govclinpgx.org This reaction increases the water solubility of the compounds, facilitating their elimination from the body. nih.gov Atorvastatin-d5 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify atorvastatin and its metabolites in biological samples. researchgate.net The known mass difference between the deuterated standard and the non-labeled drug and its metabolites allows for precise identification and quantification.
Enzyme reaction phenotyping is a critical step in drug development that identifies the specific enzymes responsible for a drug's metabolism. nih.govresearchgate.net For atorvastatin, CYP3A4 is the principal enzyme involved in its oxidative metabolism. nih.govclinpgx.org Studies using recombinant human CYP enzymes have confirmed the highly selective ortho-hydroxylation of atorvastatin by CYP3A4. nih.gov
Isotopic probing with Atorvastatin-d5 helps to confirm the involvement of specific enzymes. By comparing the metabolism of atorvastatin and Atorvastatin-d5 in the presence of specific enzyme inhibitors or in systems with expressed individual enzymes, researchers can definitively identify the key metabolic pathways and the enzymes involved. nih.gov This information is vital for predicting potential drug-drug interactions.
Enzyme Kinetic Studies with Atorvastatin-d5 Sodium Salt (e.g., Cytochrome P450s, UGTs)
This compound is an invaluable tool for conducting detailed enzyme kinetic studies. These studies measure the rates of enzymatic reactions and provide insights into the efficiency of the metabolic processes involving cytochrome P450s and UGTs. taylorfrancis.com By using Atorvastatin-d5 as an internal standard, researchers can accurately determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net
These parameters help to characterize the affinity of the enzymes for atorvastatin and the maximum rate at which they can metabolize the drug. Understanding the kinetics of CYP3A4 and UGTs in atorvastatin metabolism is crucial for predicting how genetic variations in these enzymes or the co-administration of other drugs might affect an individual's response to atorvastatin therapy. researchgate.netnih.gov
Isotopic Effects on Metabolic Rate and Pathway Preference (Kinetic Isotope Effects)
The substitution of hydrogen with deuterium (B1214612) in Atorvastatin-d5 can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. nih.gov This effect is particularly relevant for reactions that involve the breaking of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism. nih.gov
By comparing the metabolic rates of atorvastatin and Atorvastatin-d5, researchers can investigate the KIE on its metabolism. A significant KIE can provide evidence about the mechanism of the enzymatic reaction and the rate-determining steps. nih.gov For instance, a slower metabolism of the deuterated analog would suggest that C-H bond cleavage is a critical step in the metabolic pathway. This information can be used to design drugs with altered metabolic profiles. medchemexpress.commedchemexpress.com
Computational Approaches to Predict Atorvastatin Metabolism and Metabolite Formation (In Silico)
In recent years, in silico or computational models have become increasingly important in predicting the metabolism of drugs. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin in the body. nih.gov
These models incorporate data from in vitro experiments, including enzyme kinetics data obtained using Atorvastatin-d5. By integrating physicochemical properties of the drug and physiological parameters of the human body, these computational tools can predict the plasma concentration-time profiles of atorvastatin and its metabolites. nih.govresearchgate.net Such models are valuable for understanding the impact of various factors, such as genetic polymorphisms and drug-drug interactions, on atorvastatin's pharmacokinetics and for optimizing drug therapy. nih.govuri.edu
Interactive Data Table: Enzymes Involved in Atorvastatin Metabolism
| Enzyme Family | Specific Enzyme | Role in Atorvastatin Metabolism |
| Cytochrome P450 | CYP3A4 | Primary enzyme for Phase I oxidative metabolism, forming active hydroxylated metabolites. geneesmiddeleninformatiebank.nlnih.govclinpgx.org |
| UDP-glucuronosyltransferase | UGT1A1 | Involved in Phase II glucuronidation of atorvastatin and its metabolites. nih.govclinpgx.org |
| UDP-glucuronosyltransferase | UGT1A3 | Involved in Phase II glucuronidation of atorvastatin and its metabolites. nih.govclinpgx.org |
Pharmacokinetic Modeling and Simulation in Vitro/in Silico Focus
Utilization of Atorvastatin-d5 Sodium Salt in In Vitro ADME Screening Assays
The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental in early drug discovery. criver.comsygnaturediscovery.com In vitro ADME assays provide essential data to predict a drug's behavior in vivo. sygnaturediscovery.com this compound is instrumental in these assays, primarily as an internal standard for liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
Its use ensures accurate quantification of the parent compound, atorvastatin (B1662188), and its metabolites in various experimental matrices. Key in vitro ADME assays where a deuterated standard like Atorvastatin-d5 is employed include:
Metabolic Stability Assays: Performed using liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. criver.com
Cytochrome P450 (CYP) Inhibition Assays: These assays evaluate the potential of a drug to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions. criver.com
Reaction Phenotyping: Identifies the specific CYP enzymes responsible for a drug's metabolism. criver.com
In these contexts, this compound is added to samples at a known concentration to account for variability in sample processing and instrument response, thereby enhancing the accuracy and reproducibility of the results.
Permeability and Transport Studies Across In Vitro Biological Barriers
To be effective, a drug must often cross biological membranes to reach its target. In vitro models are used to predict a drug's permeability and its interaction with transport proteins. For instance, studies have investigated the potential of atorvastatin to cross the blood-brain barrier. elsevierpure.comsemanticscholar.orgnih.govchemrxiv.orgresearchgate.net
Common in vitro barrier models include:
Caco-2 cell monolayers: To simulate the intestinal epithelium and predict oral absorption. mdpi.com
MDCK cell monolayers: Often transfected with specific transporters (e.g., MDR1, BCRP) to study efflux. criver.com
Blood-Brain Barrier models: Using human induced-pluripotent stem cells to assess central nervous system penetration. elsevierpure.comnih.gov
In these experiments, this compound is used as an internal standard to precisely quantify the amount of atorvastatin that has permeated the cell monolayer from the apical to the basolateral side (or vice versa). This allows for the calculation of apparent permeability coefficients (Papp), which are vital parameters for predicting in vivo absorption and distribution.
Protein Binding Studies and Equilibrium Dialysis with Labeled Atorvastatin (In Vitro)
The extent to which a drug binds to plasma proteins significantly influences its pharmacokinetic profile, as only the unbound fraction is available to exert a pharmacological effect. squarespace.com Atorvastatin is known to be extensively bound to plasma proteins, with estimates around 98%. nih.gov
Equilibrium dialysis is a standard method for determining the unbound fraction of a drug in plasma. squarespace.comthermofisher.com The technique involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. sigmaaldrich.com The unbound drug diffuses across the membrane until equilibrium is reached.
This compound is essential for the accurate analysis of samples from these studies. It is added during the sample workup process before LC-MS/MS analysis to quantify the concentration of atorvastatin in both the plasma and buffer compartments. This allows for the reliable calculation of the fraction unbound (fu). Rapid equilibrium dialysis (RED) devices, often in a 96-well format, are commonly used to improve throughput and reduce the time required to reach equilibrium. sigmaaldrich.comresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating In Vitro Data
Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the ADME of drugs in the body. mdpi.com These models are increasingly used in drug development and for regulatory submissions to predict drug-drug interactions and pharmacokinetic profiles in various populations. mdpi.comnih.gov The development of a robust PBPK model for atorvastatin relies heavily on high-quality in vitro data. researchgate.net
Parameters derived from the in vitro assays mentioned previously (metabolic stability, permeability, protein binding), where this compound is used for accurate quantification, serve as crucial inputs for building and verifying these models. For example, in vitro intrinsic clearance values are scaled to predict in vivo hepatic clearance. nih.gov
| Parameter | In Vitro Assay | Role of this compound | Application in PBPK Model |
|---|---|---|---|
| Intrinsic Clearance (CLint) | Hepatocyte/Microsomal Stability | Internal standard for quantifying substrate depletion | Predicting hepatic metabolism and first-pass effect |
| Permeability (Papp) | Caco-2 Cell Assay | Internal standard for quantifying permeated drug | Modeling intestinal absorption |
| Fraction Unbound (fu) | Equilibrium Dialysis | Internal standard for quantifying drug in plasma/buffer | Defining the fraction of drug available for distribution and elimination |
| Transporter Kinetics (Km, Vmax) | Transporter-expressing cell lines | Internal standard for quantifying substrate transport | Modeling active uptake (e.g., OATP1B1) and efflux |
Modeling of Atorvastatin Acid-to-Lactone Interconversion
Atorvastatin, a carboxylic acid, can exist in equilibrium with its inactive lactone form. nih.govnih.gov This interconversion is particularly relevant in the acidic environment of the stomach. nih.govsemanticscholar.org PBPK models for atorvastatin have been developed to incorporate this gastric acid-mediated lactone formation. nih.govnih.govsemanticscholar.org
To parameterize this process within the model, in vitro studies are conducted where atorvastatin is incubated in simulated gastric fluid. nih.govnih.govsemanticscholar.org Samples are taken over time to measure the rate and extent of conversion to atorvastatin lactone. researchgate.net this compound is used as the internal standard in the LC-MS/MS method to simultaneously quantify both the acid and lactone forms, providing the precise data needed to model this pre-systemic interconversion. semanticscholar.org
Simulation of Disposition and Excretion Pathways (In Silico)
Once absorbed, the disposition of atorvastatin is complex, involving metabolism by cytochrome P450 (CYP) 3A4 and transport by organic anion transporting polypeptides (OATPs). nih.govnih.gov PBPK models simulate these pathways to predict the concentration-time profiles of atorvastatin and its metabolites in plasma and tissues. nih.govresearchgate.net
The models incorporate data on:
Metabolism: The intrinsic clearance of atorvastatin to its hydroxylated metabolites by CYP3A4, determined from in vitro systems. clinpgx.org
Transport: The kinetics of atorvastatin uptake into hepatocytes, primarily mediated by OATP1B1. clinpgx.org
Excretion: Biliary excretion is a significant route of elimination for atorvastatin and its metabolites. researchgate.net
The in silico simulation of these pathways is only as reliable as the in vitro data used to build the model. The use of this compound in the underlying experiments ensures the high accuracy of these input parameters, leading to more predictive and robust PBPK models.
Applications in Pre-clinical Pharmacokinetic Methodologies (Non-Human In Vivo Models)
Before a drug candidate is tested in humans, its pharmacokinetic properties are characterized in non-human species (e.g., rats, dogs). These pre-clinical studies are essential for understanding the drug's in vivo behavior and for scaling to predict human pharmacokinetics.
In these studies, this compound is widely used as an internal standard for the bioanalysis of plasma, urine, and tissue homogenate samples. Following administration of atorvastatin to the animal model, biological samples are collected at various time points. During sample processing, a known amount of this compound is added. The ratio of the analytical response of atorvastatin to that of the internal standard is used to construct a calibration curve, allowing for the precise determination of atorvastatin concentrations in the unknown samples. This is a cornerstone of generating the high-quality concentration-time data required to calculate key pharmacokinetic parameters like clearance, volume of distribution, and half-life.
Role in Bioanalytical Method Development and Validation for Research Applications
Strategic Application of Atorvastatin-d5 Sodium Salt as an Internal Standard
In quantitative bioanalysis, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and precise results. researchgate.net An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, thereby compensating for potential variabilities. aptochem.com this compound is strategically employed for this purpose in the analysis of Atorvastatin (B1662188).
Deuterated internal standards, like this compound, are considered the "gold standard" in LC-MS/MS bioanalysis. tandfonline.com Their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to several advantages:
Similar Extraction Recovery: Deuterated standards exhibit extraction behavior that closely mimics the analyte, correcting for losses during sample preparation. aptochem.com
Co-elution with Analyte: They typically have the same chromatographic retention time, ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time. aptochem.comtexilajournal.com
Comparable Ionization Efficiency: The ionization response in the mass spectrometer source is very similar for the deuterated standard and the analyte, which helps to normalize variations in instrument response. aptochem.com
Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the quantitative results. researchgate.netclearsynth.com
The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical methods submitted for regulatory review. tandfonline.com
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. kcasbio.com These effects can lead to inaccurate and imprecise results. nih.gov
Isotopically labeled internal standards, such as this compound, are particularly effective at mitigating matrix effects. waters.comwaters.com Because the deuterated standard co-elutes with the analyte and has nearly identical chemical properties, it is affected by the matrix in the same way as the analyte. kcasbio.com This allows the ratio of the analyte peak area to the internal standard peak area to remain constant, even in the presence of significant matrix effects, thus ensuring the reliability of the quantification. nih.gov
Table 1: Key Advantages of Using this compound as an Internal Standard
| Benefit | Description | Reference |
|---|---|---|
| High Accuracy | Minimizes variability in sample preparation and analysis, leading to results that are closer to the true value. | researchgate.netclearsynth.com |
| Enhanced Precision | Reduces the scatter of results from repeated measurements of the same sample. | researchgate.netclearsynth.com |
| Matrix Effect Compensation | Normalizes the signal suppression or enhancement caused by components of the biological sample. | nih.govthaiscience.info |
| Improved Method Robustness | Leads to more reliable and reproducible analytical methods. | aptochem.com |
Method Development for Atorvastatin Quantification in Research Samples (e.g., cell cultures, animal tissues/fluids)
The development of a robust bioanalytical method for Atorvastatin quantification in research samples involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.comingentaconnect.com
Sample Preparation: The goal of sample preparation is to extract Atorvastatin and this compound from the biological matrix and remove interfering substances. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. preprints.org
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. ajmhsrcmp.org
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. thaiscience.infoakjournals.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Atorvastatin and its deuterated internal standard from other components in the extracted sample before they enter the mass spectrometer. mdpi.comajmhsrcmp.org The choice of the column, mobile phase, and gradient conditions is optimized to achieve good peak shape and resolution. mdpi.com
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for its high sensitivity and selectivity. thaiscience.infoajmhsrcmp.org The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Atorvastatin and this compound. mdpi.com
Table 2: Example of LC-MS/MS Parameters for Atorvastatin Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm) | mdpi.com |
| Mobile Phase | Acetonitrile and 0.5% acetic acid solution | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for Atorvastatin | mdpi.com |
| MS/MS Transition (Atorvastatin) | m/z 559.4 → 440.3 | akjournals.com |
| MS/MS Transition (o-hydroxyatorvastatin) | m/z 575.2 → 440.18 | akjournals.com |
| MS/MS Transition (p-hydroxyatorvastatin) | m/z 575.54 → 440.18 | akjournals.com |
Validation of Bioanalytical Methods Using this compound
Once a bioanalytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. ich.orgkymos.com Method validation is a critical process that ensures the reliability and reproducibility of the data. progress-lifesciences.nleuropa.eu The use of a deuterated internal standard like this compound is integral to a successful validation. nih.govthaiscience.infomdpi.com
During method validation, several performance characteristics are evaluated. The acceptance criteria for these parameters are often based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.orgkymos.com
Selectivity and Specificity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample. ich.orgamsbiopharma.com
Accuracy and Precision: The accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements. ich.orgamsbiopharma.com
Calibration Curve: A calibration curve is generated to demonstrate the relationship between the analyte concentration and the instrument response over a defined range. ich.org
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ich.org
Stability: The stability of the analyte in the biological matrix is assessed under various storage and handling conditions. kymos.comwjarr.comresearchgate.net
The consistent response of the deuterated internal standard across the validation experiments is monitored to ensure the reliability of the assay. nih.gov
Quality control (QC) and quality assurance (QA) are essential components of bioanalysis to ensure the integrity of the generated data. nih.govsmartbioanalytics.comresearchgate.netnih.gov
Quality Control: QC samples are prepared at different concentrations within the calibration range and are analyzed with each batch of research samples. nih.gov The results from the QC samples are used to accept or reject the analytical run. The peak area of this compound in the QC samples and the unknown samples should be consistent, and any significant deviation may indicate a problem with the assay. nih.gov
Quality Assurance: QA involves a systematic approach to ensure that the entire bioanalytical process, from sample receipt to data reporting, is conducted according to established standard operating procedures (SOPs) and regulatory guidelines. smartbioanalytics.comnih.gov This includes proper documentation, instrument calibration, and personnel training. smartbioanalytics.com
This compound, a deuterated analog of Atorvastatin, serves a critical function as an internal standard (IS) in the development and validation of bioanalytical methods. biosynth.comveeprho.com Its primary application is in quantitative analysis, particularly in techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), to ensure the accuracy, precision, and reliability of Atorvastatin measurement in complex biological matrices like plasma and serum. veeprho.commyskinrecipes.comresearchgate.net
The Principle of Stable Isotope Dilution
The use of this compound is based on the principle of stable isotope dilution (SID). In this methodology, a known quantity of the isotopically labeled compound is added to the biological sample at an early stage of the analytical process. medchemexpress.com Because Atorvastatin-d5 is chemically identical to the non-labeled Atorvastatin, it exhibits nearly the same physicochemical properties—such as solubility, extraction efficiency, and chromatographic retention time. biosynth.com
However, due to the mass difference imparted by the five deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by a mass spectrometer. biosynth.commedchemexpress.com This allows Atorvastatin-d5 to act as an ideal internal standard, co-eluting with Atorvastatin and experiencing similar variations during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and instrumental analysis (e.g., injection volume variations, ionization suppression or enhancement). veeprho.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for these potential sources of error, leading to highly accurate and precise quantification. veeprho.com
Application in Method Validation
Regulatory guidelines, such as those from the USFDA, mandate rigorous validation for bioanalytical methods to ensure their reliability for pharmacokinetic studies. wjarr.comresearchgate.net this compound is instrumental in validating key performance parameters of these methods.
Linearity and Sensitivity: The use of an internal standard helps establish a linear relationship between the analyte concentration and the instrumental response over a specified range. wjarr.comnih.gov For instance, a validated LC-MS/MS method for Atorvastatin and its metabolites demonstrated linearity from 0.1 to 25 nmol·L⁻¹. nifdc.org.cn Another HPLC-UV method showed linearity for Atorvastatin in a concentration range of 15.62 ng·mL⁻¹ to 2000 ng·mL⁻¹. wjarr.com
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility of measurements) are paramount. The internal standard corrects for random and systematic errors, ensuring these parameters meet acceptance criteria. In one study, the within-run and between-run accuracy and precision were fully validated for an HPLC-MS/MS assay using deuterated internal standards. researchgate.net Another validated method reported accuracy between 92.02% and 109.94% and a coefficient of variation (precision) of ≤14%. nih.gov
Matrix Effect and Recovery: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Atorvastatin-d5, being affected by the matrix in the same way as the unlabeled Atorvastatin, allows for the accurate assessment and compensation of these effects. researchgate.net Similarly, it is used to determine the efficiency of the extraction process (recovery). A study quantifying multiple analytes, including Atorvastatin, reported mean extraction recoveries of 92.7-108.5% and acceptable precision for internal standard-normalized matrix effects (coefficients of variation 2.2-12.3%). researchgate.net
The table below summarizes validation parameters from a representative bioanalytical method developed for the quantification of Atorvastatin and other cardiovascular drugs using deuterated internal standards.
| Parameter | Result |
|---|---|
| Analytical Technique | HPLC-MS/MS |
| Internal Standard Type | Deuterated Analogs |
| Mean Extraction Recovery | 92.7% - 108.5% |
| Matrix Effect Precision (CV%) | 2.2% - 12.3% |
| Validation Status | Fully validated for selectivity, carryover, dilution integrity, accuracy, and precision. |
Utility in Pharmacokinetic Research
The following table presents data from another validated LC-MS/MS method for the simultaneous estimation of Atorvastatin and other medications, highlighting the performance characteristics achieved.
| Analyte | Linearity Range (ng/ml) | Accuracy (%) | Precision (CV%) | Extraction Recovery (%) |
|---|---|---|---|---|
| Atorvastatin (ATV) | 0.50 - 120 | 92.02 - 109.94 | ≤14 | 84.91 ± 1.14 |
| 2-hydroxy Atorvastatin | 0.50 - 120 | 92.02 - 109.94 | ≤14 | 85.46 ± 0.41 |
| 4-hydroxy Atorvastatin | 0.20 - 48 | 92.02 - 109.94 | ≤14 | 105.46 ± 2.35 |
Stability, Degradation Pathways, and Impurity Profiling
Forced Degradation Studies and Stress Testing of Atorvastatin-d5 Sodium Salt
Forced degradation, or stress testing, of this compound is essential to identify potential degradation products and to understand its stability profile under various conditions. These studies are typically conducted in accordance with International Council for Harmonisation (ICH) guidelines.
The hydrolytic stability of a drug substance is evaluated by subjecting it to acidic and alkaline conditions. Atorvastatin (B1662188) has been shown to be susceptible to degradation under both acidic and basic conditions nih.govresearchgate.net. Under acidic conditions, atorvastatin undergoes degradation, with studies indicating a first-order kinetic degradation nih.govresearchgate.net. In alkaline environments, degradation is also observed, though it may follow zero-order kinetics nih.gov.
For this compound, a similar susceptibility to hydrolysis would be anticipated. The primary degradation pathway in acidic conditions for atorvastatin involves the lactonization of the 3,5-dihydroxyheptanoate side chain nih.gov. More drastic acidic conditions can lead to subsequent dehydration of the lactone nih.govbeilstein-journals.org. While specific degradation products for the d5 variant have not been detailed in the literature, the reaction mechanisms are expected to be analogous.
Table 1: Illustrative Hydrolytic Stress Conditions for this compound
| Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | Room Temperature | 24 hours | Partial degradation, formation of lactone and other acid degradants |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | 48 hours | Degradation of the parent compound |
Oxidative degradation is assessed by exposing the drug substance to an oxidizing agent, such as hydrogen peroxide. Atorvastatin is known to be sensitive to oxidative stress nih.govresearchgate.net. The degradation process can be complex, leading to the formation of several oxidative impurities nih.govgoogle.com. The pyrrole (B145914) ring of the atorvastatin molecule is a potential site for oxidation researchgate.net.
For this compound, similar vulnerability to oxidation is expected. The introduction of deuterium (B1214612) atoms is unlikely to significantly alter the oxidative stability of the molecule. Studies on atorvastatin have identified various oxidative degradation products, and similar products would be anticipated for the d5 analogue google.comresearchgate.net.
Table 2: Illustrative Oxidative Stress Conditions for this compound
| Reagent | Concentration | Temperature | Duration | Expected Outcome |
| Hydrogen Peroxide | 3% | Room Temperature | 24 hours | Formation of oxidative degradation products |
| Hydrogen Peroxide | 30% | 60°C | 60 minutes | Significant degradation, formation of multiple oxidative impurities |
Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. Atorvastatin has been found to be sensitive to photochemical stress nih.govbeilstein-journals.org. Exposure to UV light can lead to the formation of degradation products nih.govscirp.org. The presence of ferric ions can accelerate the photodegradation of atorvastatin in aqueous solutions scirp.org.
It is anticipated that this compound would also exhibit photolytic instability. The chromophores within the molecule are responsible for absorbing light, and the deuteration is not expected to alter this property significantly.
Table 3: Illustrative Photolytic Stress Conditions for this compound
| Light Source | Intensity | Duration | Expected Outcome |
| UV Light | 200 W h/m² | 11 days | Formation of photolytic degradation products |
| Visible Light | 1.2 million lux hours | 11 days | Potential for degradation, formation of impurities |
Thermal stability is evaluated by exposing the drug substance to elevated temperatures. While some studies have reported atorvastatin to be relatively stable to thermal degradation under certain conditions, others have shown that it is sensitive to thermal stress, especially at higher temperatures nih.govbeilstein-journals.orgsemanticscholar.org. A thermal degradation study of atorvastatin calcium at 180-200°C resulted in the formation of five distinct degradation products asianpubs.org.
This compound would likely exhibit similar behavior under thermal stress. The strength of the chemical bonds is not significantly altered by the presence of deuterium, so the thermal degradation pathways are expected to be comparable to the non-deuterated form.
Table 4: Illustrative Thermal Stress Conditions for this compound
| Condition | Temperature | Duration | Expected Outcome |
| Dry Heat | 80°C | 2 days | Potential for minor degradation |
| Dry Heat | 105°C | 10 days | Significant degradation, formation of thermal impurities |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are crucial for ensuring the safety and quality of a drug substance. This typically involves the use of sophisticated analytical techniques to isolate and elucidate the structures of the impurities.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of degradation products researchgate.net. High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants nih.gov. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion researchgate.net.
While a detailed degradation pathway for this compound has not been published, the fragmentation patterns from MS/MS studies can be used to identify the structures of any potential degradants. The product ion spectra of Atorvastatin-d5 would be compared to that of the parent compound to identify any structural modifications that have occurred during degradation researchgate.net. The known fragmentation pathways of atorvastatin would serve as a guide for interpreting the mass spectra of its deuterated analogue's degradation products nih.gov.
Chromatographic Separation of Impurities and Degradants
The robust separation of this compound from its potential impurities and degradation products is critical for ensuring its purity and stability as a reference standard. Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, primarily developed for the non-deuterated atorvastatin, are applicable for this purpose. These methods are designed to be stability-indicating, meaning they can effectively resolve the parent compound from any substances that may form under stress conditions.
Several reversed-phase HPLC (RP-HPLC) methods have proven effective. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and organic solvents such as acetonitrile (B52724) and methanol (B129727) nih.govresearchgate.netappconnect.in. The specific ratio and pH of the mobile phase are optimized to achieve the best separation. For instance, one method utilizes a mobile phase of 0.02 M potassium dihydrogen phosphate, acetonitrile, and methanol (30:10:60, v/v/v) adjusted to pH 4, with detection at 240 nm nih.gov. Another successful separation was achieved on a Zorbax Bonus-RP column with a gradient elution using water, acetonitrile, and trifluoroacetic acid, which could separate atorvastatin from 12 potential impurities in a 25-minute run time nih.gov.
Forced degradation studies on atorvastatin reveal the types of degradants that must be separated. The compound shows considerable degradation under acidic hydrolysis, oxidative, thermal, and photolytic stress conditions nih.gov. Under acidic hydrolysis, for example, degradation product peaks have been observed at relative retention times distinct from the main atorvastatin peak nih.govnih.gov. Similarly, oxidative stress using hydrogen peroxide can generate specific degradation products nih.govijpsdronline.com. A stability-indicating method must be able to resolve all these peaks from the this compound peak and from each other researchgate.netnih.gov.
The use of UPLC coupled with mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for both separation and identification of impurities rsc.orgresearchgate.net. These methods can rapidly separate atorvastatin and its metabolites (ortho-hydroxy atorvastatin, para-hydroxy atorvastatin, and their corresponding lactones) within a few minutes rsc.orgresearchgate.net. Such techniques are invaluable for characterizing the impurity profile of this compound. Supercritical fluid chromatography (SFC) has also been shown to be a superior alternative to preparative HPLC for isolating oxidative degradation products of atorvastatin, achieving higher purity in a single step nih.gov.
The table below summarizes various chromatographic conditions reported for the separation of atorvastatin and its impurities, which serve as a basis for methods applicable to this compound.
Table 1: Examples of Chromatographic Conditions for Atorvastatin Impurity Separation
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex Gemini C-18 (250x4.6 mm, 5 µm) | 0.02 M KH2PO4:Acetonitrile:Methanol (30:10:60), pH 4 | 1.0 mL/min | UV at 240 nm | nih.gov |
| RP-HPLC | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) | Water–acetonitrile–trifluoroacetic acid (gradient) | 1.0 mL/min | UV at 245 nm | nih.gov |
| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Phosphate Buffer (45:45:10) | 1.0 mL/min | UV at 246 nm | researchgate.net |
| UPLC-MS/MS | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) | 0.05% formic acid in water/acetonitrile (25:75) | Not specified | ESI-MS/MS | rsc.orgresearchgate.net |
Impurity Profiling and Control Strategies for Deuterated Reference Standards
The impurity profile of a deuterated reference standard like this compound presents unique challenges compared to its non-deuterated counterpart. Impurities can arise not only from standard degradation pathways but also from the synthesis process of the deuterated molecule itself. These isotopic impurities can include under-deuterated or mis-deuterated isotopologues, which have very similar physical properties to the desired compound, making them difficult to separate using common purification techniques like chromatography or crystallization researchgate.netsci-hub.ru.
Impurity Profiling:
A comprehensive impurity profile for this compound must characterize both process-related impurities and degradation products.
Isotopic Impurities: The primary concern for deuterated standards is the presence of the unlabeled drug or species with incomplete deuteration tandfonline.com. These can interfere with quantitative analyses, especially in sensitive mass spectrometry-based assays, by contributing to the analyte's signal tandfonline.com. The manufacturing process must be robustly controlled to ensure the desired degree of deuteration and minimize the presence of under-deuterated isotopologues sci-hub.ru. High-resolution mass spectrometry is a key analytical tool for determining the isotopic distribution and purity of the standard.
Process-Related Impurities: These are impurities arising from the synthetic route of atorvastatin itself. Known impurities include diastereomers, desfluoro-atorvastatin, and various synthetic intermediates researchgate.net. The European Pharmacopoeia specifies limits for several related impurities in atorvastatin active substance waters.com. These same impurities must be monitored and controlled in the deuterated version.
Degradation Products: As established in forced degradation studies, atorvastatin can degrade into several products, including lactone derivatives and products of acid/base hydrolysis and oxidation nih.govnih.govresearchgate.net. The impurity profile must account for these potential degradants to ensure the stability and integrity of the reference standard over time.
Control Strategies:
Effective control strategies are essential for ensuring the quality and reliability of this compound as a reference standard.
Synthetic Route Control: The synthesis process is the first and most critical control point. Highly selective deuteration reactions are necessary to produce the desired molecule with high isotopic purity (e.g., ≥95%) researchgate.net. The control strategy should address and establish specifications for any isotopologues or isotopomers present in the final active pharmaceutical ingredient (API) sci-hub.rudigitellinc.com.
Stringent Specifications: Manufacturers of deuterium-labeled standards must have stringent qualification specifications tandfonline.com. This includes setting precise limits for the level of unlabeled drug and other isotopic variants. Regulatory bodies like the FDA and EMA require validated and reproducible analytical methods for impurity detection adventchembio.com.
Advanced Analytical Techniques: A combination of chromatographic and spectroscopic techniques is required for thorough characterization. HPLC and UPLC are used for separation, while mass spectrometry (MS) is crucial for confirming the identity of impurities and assessing isotopic purity waters.comshimadzu.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the position and extent of deuteration.
Stability Testing: A continuous stability testing program under various environmental conditions (temperature, humidity, light) is necessary to monitor for the formation of degradants over the shelf life of the reference standard.
The table below outlines potential impurities in this compound and the strategies for their control.
Table 2: Impurity Profile and Control for this compound
| Impurity Type | Specific Examples | Primary Analytical Technique(s) | Control Strategy |
|---|---|---|---|
| Isotopic Impurities | Atorvastatin (unlabeled), under-deuterated species | Mass Spectrometry (MS), NMR Spectroscopy | Control of synthetic process, stringent specifications for isotopic purity tandfonline.comresearchgate.net |
| Process-Related Impurities | Atorvastatin diastereomer, Desfluoro-atorvastatin | HPLC-UV, LC-MS | Optimization of synthesis and purification steps, adherence to pharmacopeial limits researchgate.netwaters.com |
| Degradation Products | Atorvastatin lactone, Hydrolysis products, Oxidation products | Stability-indicating HPLC/UPLC, LC-MS | Forced degradation studies to identify potential degradants, proper storage conditions, defined shelf-life nih.govnih.gov |
Computational Chemistry and Structural Elucidation
Quantum Chemical Calculations for Atorvastatin-d5 Sodium Salt
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular structures. While specific DFT studies on this compound are not widely published, the methodologies applied to its non-deuterated enantiomers provide a clear framework for how such an analysis would be conducted and the nature of the expected findings.
The conformational landscape of Atorvastatin-d5 is complex due to its multiple rotatable bonds. Computational methods are employed to identify the most stable conformations (i.e., those with the lowest energy). This process typically begins with a broad conformational search, followed by geometry optimization to find local and global energy minima.
For the non-deuterated forms of atorvastatin (B1662188), DFT calculations at the B3LYP/6-31+G* level have been used to optimize the structures of its various optical isomers researchgate.net. These studies reveal that the aromatic moieties (the phenyl and fluorophenyl rings) are non-planar with respect to the central pyrrole (B145914) ring, with dihedral angles around 48-61 degrees, a conformation that contributes to the stabilization of the aromatic system researchgate.net. Furthermore, intramolecular hydrogen bonds are crucial for stabilizing the aliphatic side chain. For instance, a hydrogen bond between the alcoholic -OH group and the carbonyl group of the carboxylic acid moiety can form a stable eight-membered ring researchgate.net.
Table 1: Predicted Energetic Properties of Atorvastatin Enantiomers (Illustrative) (Based on data for non-deuterated atorvastatin)
| Enantiomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| (3R,5R) | 0.00 | 5.50 |
| (3S,5S) | 1.18 | 6.25 |
| (3R,5S) | 2.82 | 4.80 |
| (3S,5R) | 3.16 | 3.90 |
This table illustrates the kind of data generated from DFT calculations for atorvastatin enantiomers. Similar calculations would be performed for the d5-labeled compound to determine its specific energetic properties.
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In studies of atorvastatin enantiomers, the HOMO is predominantly located on the central pyrrole ring, while the LUMO is found on the phenyl ring researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity researchgate.net. For atorvastatin, the calculated HOMO-LUMO gap is relatively large (~4.36 – 4.62 eV), indicating good stability researchgate.net.
For Atorvastatin-d5, the HOMO and LUMO distributions would be nearly identical to the non-deuterated form. The primary electronic effect of deuterium (B1214612) substitution is negligible. However, the kinetic isotope effect, a well-known phenomenon, would influence the rates of reactions involving the cleavage of the C-D bond compared to a C-H bond. This is due to the higher energy required to break the stronger C-D bond researchgate.net. This difference is a cornerstone of using deuteration to enhance metabolic stability, a concept explored in the synthesis of deuterated atorvastatin analogs researchgate.netnih.gov.
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into its behavior in an aqueous solution, simulating its interaction with water molecules and counter-ions.
MD simulations of atorvastatin analogues have been used to explore their binding with the HMG-CoA reductase enzyme nih.govresearchgate.net. These simulations reveal the importance of hydrophobic and electrostatic interactions and identify key amino acid residues (such as Lys735, Arg590, Asp690) that are crucial for binding nih.govresearchgate.net.
When applied to Atorvastatin-d5 in solution, MD simulations would typically use a force field (like OPLS-AA) and a water model (like SPC/E or TIP3P) to simulate the system dntb.gov.ua. The simulation would track the trajectory of the Atorvastatin-d5 molecule, revealing its dynamic conformational changes and its interactions with surrounding water molecules. Key outputs would include:
Radial Distribution Functions (RDFs): To describe the probability of finding water molecules or sodium ions at a certain distance from specific atoms on the Atorvastatin-d5 molecule.
Solvation Shell Structure: To understand how water molecules arrange themselves around the hydrophobic and hydrophilic parts of the drug.
Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds between the drug and water, which is critical for its solubility.
Prediction of Spectroscopic Properties through Theoretical Modeling
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in spectral interpretation. For this compound, this includes predicting NMR, IR, and UV-Visible spectra.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts researchgate.net. For Atorvastatin-d5, such calculations would predict a characteristic absence of signals for the five deuterated positions on the phenyl ring in the ¹H NMR spectrum. In the ¹³C NMR, the carbons bonded to deuterium would show a characteristic triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift compared to their protonated counterparts.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers for modes involving the C-D bonds, due to the increased mass of deuterium. For example, the C-H stretching vibrations typically seen around 3000 cm⁻¹ would be expected to shift to approximately 2200 cm⁻¹ for C-D stretching.
UV-Visible absorption spectra, which relate to electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) for atorvastatin have been identified experimentally at around 246 nm researchgate.net. Theoretical calculations can correlate this absorption with specific electronic transitions, such as those between the HOMO and LUMO. Since deuteration has a minimal effect on the electronic structure, the predicted UV-Visible spectrum for Atorvastatin-d5 would be virtually identical to that of the non-deuterated compound clinicsearchonline.org.
Isotopic Labeling Effects on Molecular Interactions and Binding (In Silico)
In silico studies can be used to probe the effects of isotopic labeling on how a molecule interacts with its biological target. The primary influence of deuterium substitution is the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond.
This effect is particularly relevant for studying drug metabolism. If a C-H bond on the phenyl ring of atorvastatin is a site of metabolic hydroxylation by cytochrome P450 enzymes, replacing it with a C-D bond can slow down this metabolic pathway. Computational models, such as docking simulations combined with quantum mechanics/molecular mechanics (QM/MM), can be used to study this.
A typical in silico workflow would involve:
Docking: Placing the Atorvastatin-d5 molecule into the active site of the metabolic enzyme (e.g., a CYP450 isoform).
QM/MM Calculations: Treating the drug and the key amino acid residues of the active site with quantum mechanics to accurately model the reaction, while the rest of the protein is treated with molecular mechanics.
Transition State Analysis: Calculating the energy barrier for the hydrogen (or deuterium) abstraction step, which is often the rate-limiting step in hydroxylation. The higher calculated energy barrier for the deuterated compound would provide a quantitative prediction of the KIE and the expected increase in metabolic stability researchgate.net.
While specific studies on Atorvastatin-d5 are not available, the principles are well-established and form the basis for using deuteration as a strategy in drug design to improve pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies Utilizing Labeled Analogues (In Silico)
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this field.
While no specific in silico SAR studies utilizing deuterated atorvastatin analogues have been published, existing research on non-deuterated analogues provides a blueprint for how such an investigation would be conducted. A study on 120 atorvastatin analogues used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models of their inhibitory activity against HMG-CoA reductase nih.govresearchgate.net. These models identified that hydrophobic and electrostatic fields are key determinants of activity nih.govresearchgate.net.
An in silico SAR study involving deuterated analogues like Atorvastatin-d5 would focus on a different aspect: the Structure-Metabolism Relationship. The "activity" being modeled would be a pharmacokinetic parameter, such as metabolic stability or half-life, rather than just binding affinity.
The process would involve:
Synthesizing a library of atorvastatin analogues with deuterium placed at various strategic positions nih.gov.
Experimentally measuring the metabolic stability of each analogue.
Using computational descriptors that can account for the KIE (e.g., calculated C-H/C-D bond dissociation energies) in the QSAR model.
The resulting model would help predict which positions on the atorvastatin scaffold are most susceptible to metabolism and would benefit most from deuteration, thereby guiding the design of more robust drug candidates.
Future Research Directions and Methodological Innovations
Integration of Atorvastatin-d5 Sodium Salt in Advanced Omics Technologies (e.g., Metabolomics, Lipidomics Research)
This compound is a critical internal standard for quantitative studies in metabolomics and lipidomics. In these large-scale studies of small molecules and lipids, accurate quantification is essential to identify subtle changes in response to drug treatment. The use of a stable isotope-labeled internal standard like Atorvastatin-d5 is the gold standard for correcting for variability in sample preparation and mass spectrometric analysis. Its application ensures the high precision and accuracy required to discern meaningful biological insights from complex datasets.
Future research will likely see the expanded use of this compound in targeted and untargeted metabolomics and lipidomics studies to:
Elucidate the broader metabolic effects of atorvastatin (B1662188): By accurately measuring changes in endogenous metabolites, researchers can gain a more comprehensive understanding of the drug's on-target and off-target effects.
Identify biomarkers of drug efficacy and safety: High-precision quantitative data can help in the discovery of biomarkers that predict a patient's response to atorvastatin therapy or their susceptibility to adverse effects.
Investigate drug-drug interactions: The impact of co-administered drugs on the metabolism of atorvastatin and the broader metabolome can be precisely quantified.
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The demand for faster and more sensitive analytical methods in drug development and clinical monitoring is a significant driver of innovation. This compound plays a pivotal role in the development and validation of novel analytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of deuterated internal standards is fundamental to achieving the high-throughput and sensitivity required in modern bioanalytical laboratories. nih.govbenthamdirect.com These standards allow for:
Miniaturization of assays: Requiring smaller sample volumes.
Faster analysis times: Increasing the number of samples that can be processed. benthamdirect.com
Improved sensitivity: Enabling the detection of lower concentrations of the analyte.
Future advancements are expected in the development of ultra-high-performance liquid chromatography (UHPLC) and microflow LC-MS systems, where this compound will continue to be the internal standard of choice for ensuring data quality.
Applications in High-Resolution Mass Spectrometry and Imaging Mass Spectrometry Research
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling greater confidence in compound identification and quantification. This compound is an essential tool in HRMS-based methods for the analysis of atorvastatin and its metabolites, ensuring precise quantification and minimizing interferences. mdpi.comnih.govresearchgate.net
Imaging mass spectrometry (IMS), such as matrix-assisted laser desorption/ionization (MALDI) imaging, is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov While a specific study detailing the use of this compound in quantitative IMS of atorvastatin was not identified, the use of isotopically labeled internal standards is a well-established practice for achieving quantification in MALDI imaging. nih.gov
Future research in this area will likely involve:
Quantitative MALDI imaging: Using this compound as an internal standard to quantify the distribution of atorvastatin and its metabolites in various tissues, providing insights into its pharmacokinetic and pharmacodynamic properties at a localized level. nih.govnih.gov
High-resolution IMS: Combining the spatial information of IMS with the high mass accuracy of HRMS to unambiguously identify and map atorvastatin and its metabolic products within complex biological systems.
Exploration of New Synthetic Routes for Isotopic Labeling
The synthesis of isotopically labeled compounds is a critical aspect of their availability for research. There is ongoing research into more efficient and selective methods for introducing deuterium (B1214612) into molecules like atorvastatin. A combinatorial chemistry approach has been successfully used to create a library of deuterated atorvastatin analogues. nih.govresearchgate.net This method allows for the rapid generation of multiple deuterated versions of the drug, which can be screened for improved metabolic properties.
Flow Chemistry Applications in Deuteration
Flow chemistry is emerging as a powerful technology for the synthesis of deuterated compounds, offering several advantages over traditional batch methods. ansto.gov.au These benefits include:
Enhanced safety: Better control over reaction conditions.
Improved efficiency and scalability: Enabling the production of larger quantities of the labeled compound. ansto.gov.au
Greater selectivity: More precise control over the position of deuteration. ansto.gov.au
While a specific application of flow chemistry for the synthesis of Atorvastatin-d5 has not been detailed in the reviewed literature, the principles of this technology are highly applicable. Future research will likely focus on developing continuous flow processes for the deuteration of atorvastatin and other pharmaceuticals, making these valuable research tools more accessible. The enzymatic synthesis of statin precursors in continuous flow millireactors has also been explored as a sustainable alternative to traditional chemical methods. nih.gov
Role in Mechanistic Toxicology Studies (In Vitro)
Understanding the mechanisms of drug-induced toxicity is crucial for developing safer medications. While specific in vitro mechanistic toxicology studies employing this compound were not prominently found in the search results, the use of deuterated compounds holds significant potential in this area.
The "kinetic isotope effect" is a key principle here. By replacing hydrogen with deuterium at a site of metabolic activity, the rate of that metabolic reaction can be slowed. This allows researchers to:
Identify metabolic pathways leading to toxic metabolites: If deuteration at a specific position reduces the formation of a toxic metabolite and mitigates toxicity, it provides strong evidence for the involvement of that pathway in the adverse effect.
Stabilize metabolites for further study: By slowing down subsequent metabolism, deuteration can allow for the isolation and characterization of reactive or unstable metabolites that may be responsible for toxicity.
Trace the metabolic fate of the drug: The deuterium label acts as a tracer, allowing researchers to follow the molecule and its metabolites within cells and subcellular compartments in in vitro systems.
Future in vitro toxicology studies could leverage this compound to investigate the mechanisms of atorvastatin-related myotoxicity or hepatotoxicity.
Advancements in Reference Standard Traceability and Quality Control
The reliability of analytical data is fundamentally dependent on the quality of the reference standards used. For this compound, ensuring its purity, isotopic enrichment, and structural integrity is paramount.
Regulatory bodies and pharmacopeias have stringent requirements for the qualification of reference standards. pharmaceutical-networking.comsynthinkchemicals.com Advancements in this area focus on:
Improved analytical characterization: Utilizing a suite of analytical techniques, including high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and quantitative NMR (qNMR), to provide a comprehensive characterization of the reference material.
Enhanced traceability: Establishing an unbroken chain of comparisons to national or international standards, ensuring the accuracy of the assigned purity value.
Development of certified reference materials (CRMs): These are the highest quality reference materials, produced by national metrology institutes, and provide the ultimate level of traceability and confidence.
The availability of well-characterized and traceable this compound reference standards is essential for ensuring the quality and comparability of data across different laboratories and studies. synzeal.comondemand.com
Interactive Data Table: Key Applications of this compound
| Research Area | Application of this compound | Key Benefit |
| Metabolomics/Lipidomics | Internal Standard | Accurate quantification of atorvastatin and metabolites |
| Novel Analytical Platforms | Internal Standard for LC-MS/MS | Enables high-throughput and sensitive analysis |
| High-Resolution MS | Internal Standard | Ensures precise quantification and identification |
| Imaging Mass Spectrometry | Potential Internal Standard | Quantitative mapping of drug distribution in tissues |
| Synthetic Chemistry | Target for Novel Synthesis | Development of more efficient labeling methods |
| Mechanistic Toxicology | Mechanistic Probe/Tracer | Elucidation of toxicity pathways |
| Quality Control | Reference Standard | Ensures accuracy and reliability of analytical data |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Atorvastatin-d5 Sodium Salt, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves:
- Step 1 : Preparation of atorvastatin via standard synthetic routes (e.g., condensation of pyrrole intermediates with diketone precursors).
- Step 2 : Hydroxylation at the ortho position using regioselective catalysts (e.g., cytochrome P450 enzymes or chemical hydroxylation agents).
- Step 3 : Deuteration via hydrogen-deuterium exchange under controlled pH and temperature (e.g., using D₂O or deuterated solvents).
- Step 4 : Formation of the sodium salt via ion-exchange chromatography or neutralization with sodium hydroxide.
- Key Factors : Reaction time, temperature, and solvent purity significantly impact isotopic enrichment (>98% deuterium incorporation required for reliable quantification). Use HPLC and mass spectrometry for purity validation .
Q. How is this compound utilized as an internal standard in mass spectrometry-based quantification of atorvastatin metabolites?
- Methodological Answer :
- Sample Preparation : Spiked into biological matrices (plasma, liver homogenates) at a fixed concentration to correct for matrix effects and ion suppression.
- LC-MS/MS Parameters :
- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
- Mobile Phase : Gradient of acetonitrile/0.1% formic acid.
- Ionization : ESI+ with MRM transitions (e.g., m/z 559 → 440 for Atorvastatin-d5).
- Validation : Ensure linearity (R² > 0.99) across 1–500 ng/mL and precision (CV < 15%) .
Q. What factors influence the stability of this compound in laboratory settings?
- Methodological Answer : Stability is affected by:
- Storage Conditions : -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation.
- Solvent Compatibility : Degrades in polar aprotic solvents (e.g., DMSO) over >24 hours; stable in methanol for ≤12 hours.
- pH Sensitivity : Avoid solutions with pH < 5 or > 8 to prevent hydrolysis of the lactone ring.
- Validation : Monitor via periodic LC-MS analysis to confirm >90% integrity after 6 months .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to minimize isotopic interference when using this compound alongside non-deuterated analogs?
- Methodological Answer :
- Chromatographic Resolution : Increase column length (e.g., 100 mm) or reduce particle size (1.8 µm) to separate Atorvastatin (tR = 4.2 min) from Atorvastatin-d5 (tR = 4.1 min).
- Mass Spectrometry : Use high-resolution instruments (Orbitrap/Q-TOF) to distinguish m/z differences (Δ = 5 Da). Adjust collision energy to fragment precursor ions selectively.
- Data Analysis : Apply isotopic correction algorithms in software (e.g., Skyline) to account for residual H/D exchange .
Q. What experimental strategies address discrepancies in pharmacokinetic data when using this compound as a tracer?
- Methodological Answer :
- Source Identification : Check for in vivo deuterium loss via metabolic exchange (e.g., hepatic enzymes). Validate using stable isotope-labeled tissue distribution studies.
- Cross-Validation : Compare LC-MS results with radiometric assays (³H-labeled atorvastatin) to confirm tracer fidelity.
- Statistical Models : Use compartmental modeling (e.g., NONMEM) to adjust for inter-subject variability in clearance rates .
Q. How does deuteration impact the inhibitory efficacy of this compound against HMG-CoA reductase compared to the non-deuterated form?
- Methodological Answer :
- Enzyme Assays : Conduct kinetic assays (Km and Vmax measurements) using purified HMG-CoA reductase.
- Results : Deuteration minimally alters steric interactions (ΔIC50 < 5%) due to similar atomic radii of H and D.
- Structural Analysis : Validate via X-ray crystallography to confirm binding pose retention in the enzyme’s active site .
Q. What are the best practices for reconciling contradictory data in studies investigating this compound’s effects on lipid metabolism gene expression?
- Methodological Answer :
- Transcriptomic Profiling : Use RNA-seq with triplicate biological replicates to identify consistently regulated genes (e.g., SREBP-2, LDLR).
- Pathway Analysis : Apply Gene Ontology enrichment to distinguish direct HMG-CoA inhibition effects from secondary metabolic adaptations.
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., GEO) to identify confounding variables (e.g., cell type, exposure duration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
